molecular formula C12H5Br2NOS B14519035 2,8-Dibromo-3H-phenothiazin-3-one CAS No. 62721-40-8

2,8-Dibromo-3H-phenothiazin-3-one

Cat. No.: B14519035
CAS No.: 62721-40-8
M. Wt: 371.05 g/mol
InChI Key: IJYZXCCMTSTETO-UHFFFAOYSA-N
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Description

2,8-Dibromo-3H-phenothiazin-3-one is a chemical building block based on the versatile phenothiazin-3-one core structure, selectively functionalized with bromine atoms at the 2 and 8 positions . The phenothiazine system is a significant pharmacophoric core known for its diverse biological activities and applications in material science . The presence of bromine substituents on this scaffold enhances its utility in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures for drug discovery and materials research . The unsubstituted 3H-phenothiazin-3-one moiety is classically synthesized via the condensation of o-aminothiophenols with benzoquinones in polar solvents, a reaction that proceeds under mild conditions without requiring a catalyst . Researchers value the phenothiazinone structure for its electron-rich nature and rigid, butterfly-shaped tricyclic system, which contributes to its ability to interact with various biological targets and its interesting electrochemical properties . This brominated derivative is primarily used in research settings. In medicinal chemistry, phenothiazine hybrids are investigated for their promising anticancer properties, with some derivatives shown to induce apoptosis and inhibit tubulin polymerization, disrupting the cell cycle in cancer cells . Furthermore, due to the electron-rich heteroatoms in its structure, the phenothiazine core is of great interest in materials science for developing organic cathodes for batteries, conductive polymers, photoredox catalysts, and dyes . 2,8-Dibromo-3H-phenothiazin-3-one serves as a key precursor in the exploration of these areas. Intended Use and Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not designed for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Properties

CAS No.

62721-40-8

Molecular Formula

C12H5Br2NOS

Molecular Weight

371.05 g/mol

IUPAC Name

2,8-dibromophenothiazin-3-one

InChI

InChI=1S/C12H5Br2NOS/c13-6-1-2-11-8(3-6)15-9-4-7(14)10(16)5-12(9)17-11/h1-5H

InChI Key

IJYZXCCMTSTETO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C3C=C(C(=O)C=C3S2)Br

Origin of Product

United States

Preparation Methods

Quinone-o-Mercaptoaniline Condensation

The foundational method for synthesizing 3H-phenothiazin-3-ones involves reacting o-mercaptoaniline with quinones in polar solvents. As detailed in EP0149297B1 , this one-pot reaction proceeds at temperatures between -10°C and ambient conditions without catalysts, yielding the phenothiazinone core via cyclization. For brominated derivatives, substituting standard quinones with 2,5-dibromo-1,4-benzoquinone introduces bromine atoms at the 2- and 8-positions during core formation.

Reaction Conditions :

  • Solvent : Lower alkanols (e.g., ethanol) or acetic acid-water mixtures.
  • Molar Ratio : 1:2 (o-mercaptoaniline : quinone).
  • Temperature : 20–25°C (room temperature).
  • Yield : ~80–85% for non-brominated analogs.

This method’s advantage lies in its simplicity, but regioselectivity depends on the quinone’s substitution pattern. For example, using 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone in ethanol under reflux yielded 2,7-dimethoxy-3H-phenothiazin-3-one derivatives with 83% efficiency, suggesting adaptability for dibromo products.

Bromination of Preformed Phenothiazinones

Direct bromination of the phenothiazinone core offers post-synthetic modification flexibility. N-Bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane or acetic acid at 0–5°C introduces bromine atoms at electron-rich positions. For 3H-phenothiazin-3-one, bromination typically occurs at the 2- and 8-positions due to the carbonyl group’s electron-withdrawing effect, which deactivates the 1- and 9-positions.

Optimized Bromination Protocol :

  • Reagent : Br₂ (2.2 equiv.) in glacial acetic acid.
  • Temperature : 0°C (ice bath).
  • Reaction Time : 4–6 hours.
  • Workup : Quenching with Na₂S₂O₃, extraction with ethyl acetate, and column chromatography.
  • Yield : 70–75% (reported for analogous 3,7-dibromo-10H-phenothiazine).

This method requires careful stoichiometry to avoid overbromination. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming regiochemistry.

Use of Brominated Starting Materials

2-Amino-5-bromothiophenol and Dibromoquinone

A two-step approach involves synthesizing 2-amino-5-bromothiophenol first, followed by condensation with 2,5-dibromo-1,4-benzoquinone . The Pelagia Research Library method demonstrates this using 2,5-dibromo-3,6-dimethoxy-1,4-benzoquinone and ethanol under reflux:

Step 1: Synthesis of 2-Amino-5-bromothiophenol

  • Starting Material : Hydroquinone treated with HBr/H₂O₂.
  • Conditions : 48 hours at 50°C.
  • Yield : ~65%.

Step 2: Cyclocondensation

  • Reactants : 2-Amino-5-bromothiophenol (1 equiv.), 2,5-dibromo-1,4-benzoquinone (2 equiv.).
  • Solvent : Ethanol.
  • Temperature : Reflux (78°C).
  • Time : 4–6 hours.
  • Yield : 80–83%.

This method ensures bromine pre-placement, avoiding competing reactions. The product’s purity is enhanced by the insolubility of the phenothiazinone in ethanol, enabling direct filtration.

Halogen Exchange Reactions

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Quinone condensation One-pot, no catalysts, high regioselectivity Requires dibromoquinone synthesis 80–85%
Direct bromination Post-synthetic flexibility Risk of overbromination 70–75%
Suzuki coupling Precision in substitution Expensive catalysts, multi-step 60–65%

Applications and Derivatives

2,8-Dibromo-3H-phenothiazin-3-one serves as a precursor for photovoltaic materials and pharmaceuticals. Its electron-deficient structure enhances charge transport in perovskite solar cells , with reported power conversion efficiencies (PCE) exceeding 22%. Bromine atoms also facilitate further functionalization, such as:

  • Phosphorescent emitters : Via Buchwald-Hartwig amination.
  • Antimicrobial agents : By introducing sulfonamide groups.

Chemical Reactions Analysis

2,8-Dibromo-3H-phenothiazin-3-one undergoes various chemical reactions, including :

    Oxidation: It can act as a photocatalyst for the photochemical oxidation of sulfides to sulfoxides using molecular oxygen as the sole oxidant and a blue LED lamp as the irradiation source.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include molecular oxygen, blue LED lamps, and nucleophiles for substitution reactions. Major products formed from these reactions include sulfoxides and substituted phenothiazine derivatives.

Scientific Research Applications

2,8-Dibromo-3H-phenothiazin-3-one has a wide range of scientific research applications :

    Chemistry: It is used as a photocatalyst for the oxidation of sulfides to sulfoxides.

    Biology: The compound exhibits antiviral, antibacterial, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antifungal, antitumor, anticancer, and lipoxygenase inhibitory activities.

    Medicine: It is used in the treatment of allergic conditions, asthma, and cardiovascular disorders.

    Industry: The compound is used in the synthesis of various heterocyclic derivatives with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,8-Dibromo-3H-phenothiazin-3-one involves its role as a photocatalyst in oxidation reactions . The compound absorbs light energy, which excites its electrons to a higher energy state. These excited electrons then participate in redox reactions, facilitating the oxidation of sulfides to sulfoxides. The molecular targets and pathways involved include the activation of molecular oxygen and the formation of reactive oxygen species.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) LogP<sup>*</sup> Key Functional Differences
2,8-Dibromo-3H-phenothiazin-3-one Br (positions 2,8) ~328.97 ~3.2 High lipophilicity
3H-Phenothiazin-3-one None 199.24 ~1.8 Baseline structure
3,7-Dichloro-3H-phenothiazin-3-one Cl (positions 3,7) ~268.11 ~2.5 Moderate lipophilicity
2-Methyl-3H-phenothiazin-3-one CH3 (position 2) 213.29 ~2.1 Reduced steric bulk

<sup>*</sup>LogP values estimated via computational models (e.g., XLogP3).

  • Bromine vs.
  • Positional Effects : The 2,8-dibromo substitution pattern creates a symmetrical electronic environment, which may influence π-π stacking interactions in receptor binding compared to asymmetrical derivatives like 3,7-dichloro analogues.

Solubility and Pharmacokinetics

  • The 2,8-dibromo derivative’s low aqueous solubility (<0.1 mg/mL) contrasts with more polar analogues like 3,7-dichloro-3H-phenothiazin-3-one (~0.5 mg/mL). This necessitates formulation strategies (e.g., nanoparticle encapsulation) for in vivo applications.

Q & A

Q. What are the optimal synthetic pathways for preparing 2,8-Dibromo-3H-phenothiazin-3-one with high purity for biological studies?

Methodological Answer:

  • Direct bromination of 3H-phenothiazin-3-one using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (60–80°C) is a common approach.
  • Key considerations :
    • Regioselectivity : Use catalysts like FeCl₃ or AlCl₃ to direct bromination to the 2 and 8 positions .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity.
  • Validation : Monitor reaction progress via TLC and confirm final structure via ¹H/¹³C NMR and HRMS .

Q. How can researchers characterize the stability of 2,8-Dibromo-3H-phenothiazin-3-one under varying pH and temperature conditions?

Methodological Answer:

  • Stability assays :
    • pH-dependent degradation : Incubate the compound in buffered solutions (pH 2–10) at 37°C for 24–72 hours. Analyze degradation products via HPLC-MS .
    • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and identify polymorphic transitions .
  • Key finding : Brominated phenothiazinones are generally stable in acidic conditions but prone to dehalogenation in alkaline media .

Q. What spectroscopic techniques are most reliable for confirming the structure of 2,8-Dibromo-3H-phenothiazin-3-one?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.1 ppm) and carbonyl carbon (δ ~180 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 357.89 for C₁₂H₆Br₂NO₃S) .
  • XRD : Single-crystal X-ray diffraction resolves regiochemical ambiguity in bromine substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2,8-Dibromo-3H-phenothiazin-3-one analogs?

Methodological Answer:

  • Root-cause analysis :
    • Purity verification : Re-test compounds using orthogonal methods (e.g., HPLC vs. LC-MS) to rule out impurity-driven artifacts .
    • Assay standardization : Compare results across cell lines (e.g., HeLa vs. MCF-7) under identical conditions (e.g., serum-free media, 48-hour incubation) .
  • Case study : Discrepancies in IC₅₀ values for anticancer activity may arise from varying redox conditions affecting bromine lability .

Q. What mechanistic insights explain the electrophilic substitution patterns in brominated phenothiazinone derivatives?

Methodological Answer:

  • Computational modeling : Use DFT calculations (e.g., Gaussian09) to map electron density and predict bromination sites.
  • Experimental validation : Synthesize deuterated analogs (e.g., 2,8-Dibromo-3H-phenothiazin-3-one-d₄) to study kinetic isotope effects .
  • Key finding : Electron-withdrawing carbonyl groups at position 3 deactivate adjacent positions, favoring bromination at 2 and 8 .

Q. How can structure-activity relationship (SAR) studies optimize 2,8-Dibromo-3H-phenothiazin-3-one for selective kinase inhibition?

Methodological Answer:

  • SAR workflow :
    • Derivatization : Introduce substituents (e.g., methyl, methoxy) at non-brominated positions.
    • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using ATP-competitive assays .
    • Docking studies : Perform molecular docking (AutoDock Vina) to identify key binding residues (e.g., hinge region interactions) .
  • Critical parameter : Bulkier substituents at position 10 reduce off-target effects but may compromise solubility .

Q. What analytical strategies are recommended for detecting trace impurities in 2,8-Dibromo-3H-phenothiazin-3-one batches?

Methodological Answer:

  • HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase.
  • LC-QTOF-MS : Identify impurities via exact mass (e.g., monobrominated byproducts at m/z 278.93) .
  • Threshold : Impurities >0.1% require re-crystallization or preparative HPLC .

Methodological Challenges & Solutions

Q. Addressing low solubility of 2,8-Dibromo-3H-phenothiazin-3-one in aqueous buffers for in vitro assays

  • Strategies :
    • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
    • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability .

Q. Reconciling conflicting toxicity profiles in animal models

  • Approach :
    • Dose optimization : Conduct MTD studies in rodents (e.g., 10–100 mg/kg, oral gavage).
    • Metabolite profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., debrominated species) .

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